molecular formula C26H21FN4O4S B2863212 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 2034514-95-7

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Cat. No. B2863212
CAS RN: 2034514-95-7
M. Wt: 504.54
InChI Key: MWOBRGHDDDOFIJ-UHFFFAOYSA-N
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Description

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O4S and its molecular weight is 504.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Quinazolinone derivatives have demonstrated potent anticancer activities against various cancer cell lines. For instance, certain quinazolinone compounds containing the 1,3,4-oxadiazole scaffold exhibited significant inhibitory activities, with one compound showing notable potency against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines, outperforming the control drug Tivozanib (Qiao et al., 2015). Additionally, novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated for antitumor activity, revealing broad-spectrum antitumor efficacy and selective activities toward certain cancer cell lines, including CNS, renal, breast cancer, and leukemia (Al-Suwaidan et al., 2016).

Antimicrobial Applications

Several studies have focused on the antimicrobial activities of quinazolinone derivatives. A study on thiazolidin-4-ones clubbed with quinazolinone reported compounds with promising antimicrobial properties against both bacterial and fungal strains, with some derivatives showing superior activity compared to standard antimicrobial agents (Deep et al., 2013). Another study synthesized quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, which displayed good antimicrobial activities, with certain compounds exhibiting better efficacy than commercial bactericides and fungicides (Yan et al., 2016).

Antioxidant Applications

Quinazolinone derivatives have also been investigated for their antioxidant potential. For example, new polyphenolic derivatives of quinazolin-4(3H)-one were synthesized and evaluated for antioxidant activities, showing high antioxidant activity compared to ascorbic acid and Trolox. These compounds displayed significant cytotoxicity against cancerous cell lines while being highly compatible with normal cells (Pele et al., 2022).

properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4S/c1-33-19-11-17(12-20(13-19)34-2)24-29-23(35-30-24)15-36-26-28-22-6-4-3-5-21(22)25(32)31(26)14-16-7-9-18(27)10-8-16/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOBRGHDDDOFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

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